N-(4-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-bromophenyl group and a tricyclic sulfur-nitrogen heterocyclic system. The core structure includes an 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-hexaene framework with 8,8-dioxo (sulfone) groups, a sulfanyl (thioether) linkage, and a 9-[(2-methylphenyl)methyl] substituent. The compound’s synthesis and structural characterization may involve X-ray crystallography, as referenced in bond-length comparisons for similar acetamides .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O3S2/c1-17-6-2-3-7-18(17)15-31-22-9-5-4-8-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-12-10-19(27)11-13-20/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACZUDCETJSQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three key analogues:
Electronic and Steric Effects
- The C–Br bond (1.8907 Å) is slightly shorter than C–Cl (typical ~1.74 Å), influencing resonance effects on the aromatic ring .
Physicochemical Properties
- Lipophilicity : The benzyl-methyl substituent increases logP compared to the methyl group, suggesting improved membrane permeability but reduced aqueous solubility.
- Hydrogen Bonding : The acetamide’s N–H and carbonyl groups enable hydrogen bonding, but steric hindrance from the tricyclic system may limit solvent accessibility.
Research Findings and Data Tables
Table 1: Bond-Length Comparisons (Å)
Table 2: Substituent Effects
| Substituent | Electronic Effect | Steric Effect | Lipophilicity (logP) |
|---|---|---|---|
| 4-Bromophenyl | Moderate -I, +R | High | ~3.5 (estimated) |
| 4-Chlorophenyl | Strong -I, +R | Moderate | ~2.8 |
| 9-[(2-methylphenyl)methyl] | Minimal | High | ~4.0 |
| 9-Methyl | None | Low | ~2.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
